molecular formula C24H22ClN5O2 B2695167 1-(4-chlorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide CAS No. 899737-59-8

1-(4-chlorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide

Cat. No. B2695167
CAS RN: 899737-59-8
M. Wt: 447.92
InChI Key: WGUFTQZQLJGNFQ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C24H22ClN5O2 and its molecular weight is 447.92. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Research has shown that derivatives of pyrazolopyrimidine possess significant anticancer activities. For instance, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, including HCT-116 and MCF-7, demonstrating promising anticancer potentials (Rahmouni et al., 2016). Similarly, another study has synthesized new pyrazole derivatives showing substantial anticancer activity, indicating the potential of such compounds in cancer therapy (Hafez et al., 2016).

Antimicrobial Applications

Compounds containing the pyrazolopyrimidine scaffold have also demonstrated antimicrobial efficacy. For instance, linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one have been synthesized and shown to have significant antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi, highlighting their potential as novel antimicrobial agents (Reddy et al., 2010).

Antitumor Activities

Further exploring the anticancer potential, multi-targeted kinase inhibitors based on the pyrido[2,3-d]pyrimidine scaffold have been evaluated for their in vitro anticancer activity against various cancer cell lines. These compounds have shown promising results, particularly against hepatic cancer (HepG-2), prostate cancer (PC-3), and colon cancer (HCT-116) cell lines, underscoring the therapeutic promise of pyrazolopyrimidine derivatives in oncology (Elzahabi et al., 2018).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O2/c1-16-4-10-19(11-5-16)30-21-20(14-27-30)22(31)29(15-26-21)28-23(32)24(12-2-3-13-24)17-6-8-18(25)9-7-17/h4-11,14-15H,2-3,12-13H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUFTQZQLJGNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4(CCCC4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide

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